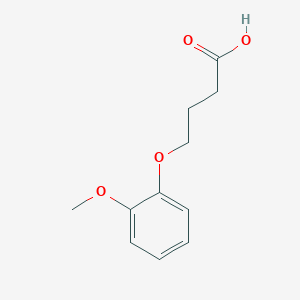

4-(2-Methoxy-phenoxy)-butyric acid

Description

4-(2-Methoxy-phenoxy)-butyric acid is a substituted butyric acid derivative with a phenoxy group at the fourth carbon of the butyric acid chain. The phenoxy ring is further substituted with a methoxy group at the ortho-position (2-position). This compound has been studied for its structural and conformational properties, particularly as an intermediate in synthesizing estrogen receptor modulators . Its planar molecular structure and hydrogen-bonding capabilities (forming centrosymmetric dimers via O–H⋯O interactions) distinguish it from related compounds .

Properties

IUPAC Name |

4-(2-methoxyphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-5-2-3-6-10(9)15-8-4-7-11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZVEPJENJDKSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxy-phenoxy)-butyric acid typically involves the reaction of 2-methoxyphenol with butyric acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by acidification to obtain the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxy-phenoxy)-butyric acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving strong bases or nucleophiles

Major Products:

Oxidation: Phenolic acids.

Reduction: Butyric alcohol derivatives.

Substitution: Various substituted phenoxy butyric acids

Scientific Research Applications

4-(2-Methoxy-phenoxy)-butyric acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-phenoxy)-butyric acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Structural and Conformational Analysis

- Substituent Effects :

- Electron-Donating vs. Electron-Withdrawing Groups :

- The ortho-methoxy group in this compound donates electron density via resonance, enhancing solubility and influencing hydrogen bonding. In contrast, chlorinated derivatives like 2,4-DB (electron-withdrawing) exhibit higher lipophilicity and pesticidal activity .

- The para-methoxy substituent in 4-(4-Methoxyphenyl)butyric acid increases electronic effects in Hammett analysis, aiding in reaction mechanism studies .

- Positional Isomerism :

- 4-(3-Methoxyphenoxy)-butyric acid (methoxy at meta-position) shows a twisted carboxyl group (HO–C(O)–CH2–CH2 torsion angle: ~161.6°), reducing planarity compared to the ortho-methoxy isomer (torsion angle: 174.73°) .

Biological Activity

4-(2-Methoxy-phenoxy)-butyric acid (also referred to as 4-MPBA) is an organic compound that has garnered attention in various fields of biological research due to its unique structure and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a butyric acid backbone with a 2-methoxy-phenoxy substituent. This specific substitution pattern influences its chemical reactivity and biological activity, making it a compound of interest in pharmacological studies.

The biological activity of 4-MPBA is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The phenoxy group can modulate the activity of various proteins, while the methoxy group may enhance solubility and bioavailability, facilitating its therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

In vitro studies have demonstrated that 4-MPBA possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent in various diseases.

Anticancer Potential

There is emerging evidence that this compound may have anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines, although further research is needed to elucidate the underlying mechanisms and therapeutic potential.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of 4-MPBA demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) was determined to be 64 µg/mL for both bacterial strains, indicating a moderate level of antimicrobial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | 64 |

Case Study 2: Anti-inflammatory Activity

In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with 4-MPBA resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels.

| Treatment | TNF-α Levels (pg/mL) |

|---|---|

| Control | 1000 |

| LPS Only | 1500 |

| LPS + 4-MPBA | 600 |

This data suggests that 4-MPBA effectively reduces inflammation in cellular models.

Comparison with Similar Compounds

This compound can be compared with other phenoxy acids regarding their biological activities and pharmacokinetic profiles. For instance:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Potential |

|---|---|---|---|

| This compound | Moderate | Significant | Emerging |

| 4-(3-Methoxy-phenoxy)-butyric acid | Low | Moderate | Limited |

| 4-(2-Ethoxy-phenoxy)-butyric acid | Low | High | Emerging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.